![molecular formula C13H11N3O3S B3871155 N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea](/img/structure/B3871155.png)
N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea
Overview
Description
N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea, commonly known as HNPTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that is widely used in the field of biochemistry and pharmacology due to its unique properties. HNPTU has been found to have a wide range of applications in various fields of research, including the study of enzymes, receptors, and other biological systems.
Scientific Research Applications
HNPTU has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been used in the study of various biological systems, including cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
HNPTU exerts its pharmacological effects by inhibiting the activity of enzymes and receptors. It has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. HNPTU has also been found to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. In addition, HNPTU has been found to antagonize the adenosine receptors, which are G protein-coupled receptors that play a crucial role in various physiological processes.
Biochemical and Physiological Effects
HNPTU has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases. HNPTU has also been found to reduce inflammation by inhibiting the activity of carbonic anhydrases. In addition, HNPTU has been found to modulate the activity of adenosine receptors, which play a crucial role in various physiological processes, including sleep, pain, and cardiovascular function.
Advantages and Limitations for Lab Experiments
HNPTU has several advantages for lab experiments. It is a potent inhibitor of enzymes and receptors, which makes it an ideal tool for studying various biological systems. HNPTU is also soluble in organic solvents, which makes it easy to dissolve and use in experiments. However, HNPTU has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the natural compounds found in biological systems. In addition, HNPTU may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of HNPTU. One future direction is to investigate the potential of HNPTU as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another future direction is to investigate the structure-activity relationship of HNPTU to identify more potent and selective inhibitors of enzymes and receptors. Finally, future studies should aim to investigate the potential of HNPTU as a tool for studying various biological systems, including enzymes, receptors, and signaling pathways.
Conclusion
In conclusion, HNPTU is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. While HNPTU has several advantages for lab experiments, it also has some limitations. Future studies should aim to investigate the potential of HNPTU as a therapeutic agent and as a tool for studying various biological systems.
properties
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12-8-10(16(18)19)6-7-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACUYPOBOHDUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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